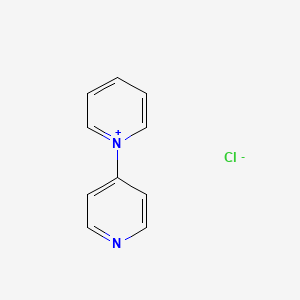

4-Pyridylpyridinium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyridin-1-ium-1-ylpyridine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N2.ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;/h1-9H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIZYPUHEGXPEQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=CC=NC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945435 | |

| Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22752-98-3 | |

| Record name | 1,4′-Bipyridinium, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22752-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Pyridyl)pyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022752983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-pyridyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Pyridylpyridinium chloride synthesis from pyridine and thionyl chloride

An In-depth Technical Guide to the Synthesis of N-(4-Pyridyl)pyridinium Chloride Hydrochloride from Pyridine and Thionyl Chloride

Foreword: The Strategic Importance of N-(4-Pyridyl)pyridinium Chloride

N-(4-Pyridyl)pyridinium chloride hydrochloride stands as a pivotal intermediate in the landscape of synthetic organic and medicinal chemistry. Its true value is realized in its role as a versatile precursor to a range of functionalized pyridine derivatives. Most notably, it is the key starting material for the production of 4-aminopyridine, a compound with significant therapeutic applications, and 4-pyridinesulfonic acid, another valuable synthetic building block.[1][2] The synthesis, first established by Koenigs and Greiner, involves a robust reaction between pyridine and thionyl chloride.[2] This guide provides a comprehensive exploration of this synthesis, grounded in mechanistic understanding, detailed procedural execution, and rigorous safety protocols to empower researchers in leveraging this critical chemical transformation.

Reaction Principle and Mechanistic Insights

The conversion of pyridine to N-(4-pyridyl)pyridinium chloride hydrochloride is a complex process that, while synthetically reliable, involves intermediates that are not fully established.[1][2] The overall transformation is achieved by reacting neat pyridine with thionyl chloride, followed by a controlled work-up with ethanol.[1]

The reaction is initiated by the nucleophilic attack of the nitrogen atom in a pyridine molecule on the sulfur atom of thionyl chloride (SOCl₂). This displacement of a chloride ion forms a reactive intermediate, pyridinesulfonyl chloride.[3] It has been proposed that this intermediate is then attacked by a second molecule of pyridine.[3] The subsequent steps are thought to involve further oxidation by thionyl chloride and solvolysis by ethanol during the work-up phase to yield the final N-(4-pyridyl)pyridinium chloride hydrochloride salt.[1][2]

While the intermediate steps are a subject of mechanistic investigation, the overall stoichiometry has been observed to be approximately 1:1 for pyridine to thionyl chloride for the complete process, although different ratios have been employed with varying success.[1] The reaction is visually dramatic, transitioning from a deep yellow to brown and finally to a black, viscous mixture over the course of several days.[1]

Proposed Mechanistic Pathway

Caption: Proposed reaction mechanism for the synthesis.

Comprehensive Experimental Protocol

This protocol is a synthesis of established methods, designed for reproducibility and safety.[1][2][4] The causality for each step is explained to provide a deeper understanding beyond simple instruction.

Materials and Equipment

| Reagent/Equipment | Specification | Purpose & Rationale |

| Reagents | ||

| Pyridine | Anhydrous (dried over KOH or BaO) | Moisture reacts with thionyl chloride to form HCl, which protonates pyridine, rendering it inactive.[1] |

| Thionyl Chloride | Good commercial grade | The primary reagent for the transformation. |

| Ethanol | Absolute, ice-cold | Used to cautiously quench excess thionyl chloride and precipitate the crude product. |

| Hydrochloric Acid | 2N solution | Used during the purification step to dissolve the salt for recrystallization.[2][4] |

| Activated Charcoal | Decolorizing grade | To remove colored impurities during purification.[2][4] |

| Phosphorus Pentoxide | Reagent grade | A powerful desiccant for storing the highly deliquescent final product.[1] |

| Equipment | ||

| Round-bottom flask | 2 L, with ground glass joint | Reaction vessel. A removable top is recommended as breaking the final solid residue can be difficult.[1] |

| Dropping funnel | For the controlled, slow addition of pyridine. | |

| Ice bath | To manage the exothermic reaction during pyridine addition. | |

| Magnetic stirrer/bar | For continuous mixing. | |

| Drying tube | (e.g., with CaCl₂) | To protect the reaction from atmospheric moisture. |

| Vacuum distillation setup | To remove excess thionyl chloride after the reaction period. | |

| Sintered glass funnel | For efficient suction filtration of the solid product. | |

| Vacuum desiccator | For drying and storing the final product. |

Step-by-Step Synthesis Procedure

PART A: REACTION AND CRUDE ISOLATION

-

Apparatus Setup: Assemble a 2 L round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Ensure all glassware is thoroughly dried. The reaction must be performed in a well-ventilated chemical fume hood.[1]

-

Reagent Charging: Place 600 g of thionyl chloride into the round-bottom flask. Begin stirring and cool the flask in an ice bath.

-

Causality: The initial reaction is exothermic. Pre-cooling prevents a runaway reaction and potential side product formation.

-

-

Pyridine Addition: Slowly add 200 g of dry pyridine from the dropping funnel to the cooled, stirring thionyl chloride. Maintain the internal reaction temperature between 8-12°C throughout the addition.[2][4]

-

Causality: Slow, controlled addition is critical for temperature management and safety.

-

-

Reaction Period: Once the addition is complete, remove the ice bath and allow the mixture to stir for several hours as it gradually warms to room temperature (~20°C). Fit the flask with a drying tube and let the mixture stand for 3 days under the hood.[1][2]

-

Observation: The mixture's color will change from deep yellow through brown to black during this period.[1]

-

-

Removal of Excess Thionyl Chloride: After 3 days, assemble a vacuum distillation apparatus. Distill the excess thionyl chloride under reduced pressure (water pump). The receiving flask should be cooled to effectively trap the volatile SOCl₂. Gently heat the reaction flask with a water bath, slowly raising the temperature to ~90°C until distillation ceases and a black, solid residue remains.[1]

-

Work-up and Isolation: Cool the flask containing the black residue to 0°C in an ice bath.

-

CRITICAL STEP: Very cautiously add 250 ml of ice-cold absolute ethanol to the flask.[4] This will react vigorously with any residual thionyl chloride.

-

Once the initial reaction subsides, add an additional 400 ml of ice-cold ethanol.[2]

-

Use a sturdy glass rod to carefully break up the resulting solid mass at the bottom of the flask.[1]

-

-

Filtration: Collect the resulting light-brown powder by suction filtration using a sintered glass funnel. Wash the solid cake with five 150-ml portions of ethanol to remove soluble impurities.[1][2]

-

Handling Crude Product: The crude N-(4-pyridyl)pyridinium chloride hydrochloride is very deliquescent. It should be used immediately for purification or stored in a vacuum desiccator over phosphorus pentoxide.[1][2]

PART B: PURIFICATION (RECRYSTALLIZATION)

-

Dissolution: Dissolve the entire crude product in a mixture of 100 ml of water and 300 ml of 2N hydrochloric acid.[2][4]

-

Decolorization: Add a small amount of activated charcoal to the solution and boil for 5 minutes.[2][4]

-

Filtration: Hot filter the solution to remove the charcoal.

-

Concentration: Concentrate the filtrate in a vacuum to a final volume of approximately 180 ml.[2][4]

-

Crystallization: Cool the concentrated solution to 0°C to induce crystallization.

-

Final Isolation: Collect the pale-yellow crystals by filtration, wash with a small amount of dry ethanol, and dry thoroughly in a vacuum desiccator.[4]

Synthesis Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety, Hazards, and Risk Mitigation

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

| Hazard | Associated Reagent(s) | Risk Mitigation and PPE |

| Extreme Corrosivity & Reactivity | Thionyl Chloride | Causes severe skin burns and eye damage.[5] Material is extremely destructive to mucous membranes and respiratory tract.[6] PPE: Wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[6] |

| Violent Reaction with Water | Thionyl Chloride | Reacts violently with water, releasing toxic gases (SO₂, HCl).[5][7] Control: Ensure all glassware is dry.[1] Never allow water to enter the storage container.[5] Perform reactions under a drying tube. Quench residual reagent with caution using ice-cold ethanol, not water. |

| Toxicity on Inhalation | Thionyl Chloride | Toxic if inhaled; may cause respiratory irritation and delayed pulmonary edema.[5][8] Control: All manipulations must be conducted in a certified chemical fume hood.[9] Ensure adequate ventilation. |

| Flammability & Toxicity | Pyridine | Flammable liquid. Harmful if swallowed or inhaled. Causes skin and eye irritation. Control: Handle in a fume hood away from ignition sources. Use appropriate gloves and eye protection. |

| Exothermic Reaction | Pyridine + Thionyl Chloride | The initial mixing is highly exothermic. Control: Use an ice bath and add pyridine slowly and in a controlled manner to manage the reaction temperature.[2][4] |

Product Characteristics and Data

| Parameter | Value | Source |

| Product Name | N-(4-Pyridyl)pyridinium chloride hydrochloride | [1][2][4] |

| CAS Number | 5421-92-1 | [10] |

| Appearance | Light-brown (crude), Pale-yellow to White (purified) powder/crystals | [1][4] |

| Melting Point | 166-170 °C (decomposes) | [10] |

| Yield | 40-45% (crude) | [1][2] |

| Key Property | Highly deliquescent (absorbs moisture from the air) | [1] |

Analytical Characterization

To confirm the identity and purity of the synthesized N-(4-pyridyl)pyridinium chloride hydrochloride, the following standard analytical techniques are recommended:

-

Melting Point Analysis: A sharp melting point within the expected range (166-170 °C with decomposition) is a good indicator of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the pyridinium salt.

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic peaks for the aromatic pyridinium ring system.

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.[11]

Conclusion

The synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from pyridine and thionyl chloride is a foundational and highly valuable procedure for chemists in research and development. While the reaction mechanism is complex, the experimental protocol is robust and reliable, consistently providing yields of 40-45%. The critical pillars for success in this synthesis are a deep respect for the hazardous nature of the reagents, particularly the anhydrous and controlled handling of thionyl chloride, and meticulous execution of the work-up and purification steps. By following the detailed guidelines and understanding the causality behind each step, researchers can confidently and safely produce this essential chemical intermediate for further synthetic applications.

References

-

Terpstra, J. W. N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses, Coll. Vol. 7, p.438 (1990); Vol. 60, p.117 (1981). [Link]

-

PrepChem. Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. PrepChem.com. [Link]

-

Oreate AI. The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]

-

International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. inchem.org. [Link]

-

Loba Chemie. THIONYL CHLORIDE AR. lobachemie.com. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 4. prepchem.com [prepchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. westliberty.edu [westliberty.edu]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 9. lobachemie.com [lobachemie.com]

- 10. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]

- 11. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridylpyridinium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Pyridylpyridinium chloride, a versatile pyridinium salt with significant applications in organic synthesis and pharmaceutical development. This document, intended for researchers and professionals in the chemical and pharmaceutical sciences, delves into the synthesis, spectral characteristics, and physical properties of this compound. The guide is structured to provide not only factual data but also expert insights into the experimental methodologies and the implications of these properties for practical applications.

Introduction

This compound, systematically named 1-(4-pyridyl)pyridinium chloride and often encountered as its hydrochloride salt, is a quaternary pyridinium compound that serves as a key building block in the synthesis of more complex heterocyclic structures.[1][2] Its utility is particularly noted in the preparation of pharmaceuticals, where the pyridinium moiety can play a crucial role in biological activity.[3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in research and development, enabling optimization of reaction conditions, formulation development, and quality control. This guide offers a detailed exploration of these properties, grounded in established scientific literature and experimental protocols.

Chemical Identity and Structure

-

Chemical Name: 1-(4-Pyridyl)pyridinium chloride

-

Synonyms: 4-(1-Pyridinio)pyridine chloride, 4,4'-Bipyridinium monochloride

-

CAS Number: 5421-92-1[3]

-

Molecular Formula: C₁₀H₉N₂·Cl (for the simple chloride salt)

-

Molecular Formula (Hydrochloride): C₁₀H₉ClN₂·HCl[3]

-

Molecular Weight (Hydrochloride): 229.11 g/mol [3]

-

Chemical Structure:

Caption: Chemical structure of the 1-(4-pyridyl)pyridinium cation.

Synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride

The synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride is well-documented and most commonly achieved through the reaction of pyridine with thionyl chloride.[4][5] This method, based on the work of Koenigs and Greiner, involves a complex reaction cascade where pyridine acts as both a reactant and a base.[4]

Reaction Principle

The reaction mechanism is believed to involve the initial formation of an intermediate from the reaction of two moles of pyridine with one mole of thionyl chloride.[4] This intermediate is subsequently oxidized by excess thionyl chloride and then solvolyzed by ethanol to yield the final product.[6]

Experimental Protocol

The following protocol is a detailed step-by-step procedure for the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride.

Materials and Equipment:

-

Pyridine (dried over potassium hydroxide)

-

Thionyl chloride

-

Ethanol (ice-cold, absolute)

-

2N Hydrochloric acid

-

Activated charcoal

-

Round-bottom flask with a dropping funnel and stirrer

-

Ice bath

-

Heating mantle

-

Vacuum distillation apparatus

-

Sintered glass funnel

-

Vacuum desiccator with phosphorus pentoxide[6]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place 600 g of thionyl chloride. Cool the flask in an ice bath.

-

Addition of Pyridine: Slowly add 200 g of dried pyridine to the cooled thionyl chloride with continuous stirring, maintaining the reaction temperature between 8-12°C.[5]

-

Reaction: After the addition is complete, allow the mixture to stir for several hours as the temperature is slowly raised to 20°C. Let the reaction mixture stand at room temperature for 3 days.[5]

-

Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure. Heat the residue on a boiling water bath for one hour.[5]

-

Isolation of Crude Product: Cool the resulting greyish-brown crystalline mass to 0°C. Triturate the solid with 250 ml of ice-cold dry ethanol.[5] Collect the light-brown powder by suction filtration using a sintered glass funnel and wash it twice with ice-cold dry ethanol.[5]

-

Purification: Dissolve the crude product in a mixture of 100 ml of water and 300 ml of 2N hydrochloric acid.[5] Add activated charcoal and boil the solution for 5 minutes.[6]

-

Crystallization: Concentrate the solution in a vacuum to a volume of approximately 180 ml and then cool to 0°C to induce crystallization.[5][6]

-

Final Product: Collect the pale yellow crystals by filtration, wash with dry ethanol, and dry in a vacuum.[5] The crude yield is typically between 40-45%.[6]

Caption: Experimental workflow for the synthesis of 1-(4-pyridyl)pyridinium chloride hydrochloride.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(4-Pyridyl)pyridinium chloride hydrochloride.

| Property | Value | Reference(s) |

| Appearance | Pale yellow to yellow-brown powder/crystals | [6] |

| Melting Point | 158-160 °C (decomposes) | [5] |

| 166-170 °C (decomposes) | [7][8] | |

| Solubility | Soluble in water. Soluble in ethanol. | [9] |

| pKa | ~5 (for the pyridinium ion) | [9] |

| Hygroscopicity | Deliquescent | [4] |

Solubility

1-(4-Pyridyl)pyridinium chloride hydrochloride is soluble in water and polar organic solvents like ethanol.[9] Its ionic nature contributes to its affinity for polar media. The high solubility in water is a key property for its application in many biological and aqueous-phase chemical reactions.

Acidity (pKa)

Hygroscopicity and Stability

1-(4-Pyridyl)pyridinium chloride hydrochloride is known to be very deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it.[4] This property necessitates careful handling and storage in a dry environment, preferably in a desiccator over a drying agent like phosphorus pentoxide, to maintain its integrity.[4][10]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of a pyridinium salt will show characteristic downfield shifts for the protons on the pyridinium ring due to the deshielding effect of the positive charge on the nitrogen atom. A representative ¹H NMR spectrum is available, though detailed assignments require further analysis.[11][12]

-

¹³C NMR: Similar to the proton signals, the carbon signals in the ¹³C NMR spectrum of the pyridinium rings will also be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-Pyridyl)pyridinium chloride hydrochloride will exhibit characteristic absorption bands. Key vibrational modes include:

-

C-H aromatic stretching: Typically observed in the range of 3150-3000 cm⁻¹.[13]

-

Aromatic C=C and C=N stretching: These vibrations appear in the 1650-1400 cm⁻¹ region.[13] The formation of the quaternary salt leads to changes in the IR spectrum compared to pyridine, reflecting alterations in the electronic structure of the aromatic rings.[13]

UV-Vis Spectroscopy

The UV-Vis spectrum of 1-(4-pyridyl)pyridinium chloride is available, which can be useful for quantitative analysis and for studying its electronic transitions.[14]

Applications in Research and Drug Development

1-(4-Pyridyl)pyridinium chloride is a valuable intermediate in several areas:

-

Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] The unique structure of the pyridinium moiety can enhance interactions with biological targets.[2]

-

Organic Synthesis: It is employed as a reagent in the synthesis of complex heterocyclic compounds.[1]

-

Material Science: The compound is used in the fabrication of advanced materials, including polymers and nanomaterials.[2]

-

Electrochemical Applications: It finds use in the development of electrochemical sensors.[2]

Handling and Safety

1-(4-Pyridyl)pyridinium chloride hydrochloride should be handled with care. It is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn. Due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place.[10]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. A thorough understanding of its synthesis, spectral characteristics, solubility, acidity, and stability is essential for its effective application in research, particularly in the fields of organic synthesis and drug development. The information presented herein, supported by experimental protocols and data from the scientific literature, serves as a valuable resource for scientists and researchers working with this important chemical compound.

References

-

SpectraBase. 1-(4-pyridyl)pyridinium chloride. Available from: [Link]

-

SpectraBase. 1-(4-pyridyl)pyridinium chloride - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

Organic Syntheses. A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]

-

PrepChem.com. Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. Available from: [Link]

-

Wikipedia. Pyridinium chloride. Available from: [Link]

- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1961). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 9, 509-515.

-

PureSynth. 1-(4-Pyridyl)Pyridinium Chloride Hydrochloride Hydrate 98.0%(HPLC). Available from: [Link]

-

Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Available from: [Link]

-

NIST WebBook. Pyridine hydrochloride. Available from: [Link]

-

MySkinRecipes. 1-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]

-

Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Available from: [Link]

-

ACP. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Available from: [Link]

-

ResearchGate. How does one calculate Pka value for Pyridinium by using pka value of pyridine?. Available from: [Link]

-

Shimadzu. KBr Pellet Method. Available from: [Link]

-

ResearchGate. (a) Thermogravimetry-differential scanning calorimetry (TG-DSC) plots of (I) and (II); (b) solubility and (c) dissolution rate of (I) and (II) in water compared with sorafenib and regorafenib.. Available from: [Link]

-

PubChem. Pyridinium chloride. Available from: [Link]

-

ResearchGate. ( Invited ) Describing the Impact of Intermolecular CH-π Interactions on Electrochemical Properties of Pyridinium Salts in Organic Solvent. Available from: [Link]

-

SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

-

pKa Data Compiled by R. Williams. Available from: [Link]

-

1-(4-Pyridyl)pyridinium Chloride Hydrochloride >98.0%(HPLC)(T) 5g. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pure-synth.com [pure-synth.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. spectrabase.com [spectrabase.com]

4-Pyridylpyridinium chloride CAS number 5421-92-1

An In-Depth Technical Guide to 4-Pyridylpyridinium Chloride (CAS 5421-92-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical compound with significant applications in organic synthesis and the pharmaceutical sciences. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development, offering in-depth insights into its synthesis, properties, applications, and safe handling.

Introduction: Unveiling a Versatile Heterocyclic Compound

This compound, identified by the CAS number 5421-92-1, is a heterocyclic organic compound that has garnered considerable interest in various scientific fields.[1] Structurally, it is a quaternary pyridinium salt where a pyridine ring is attached to a pyridinium ring at the 4-position, with a chloride counter-ion.[2] This unique arrangement of two pyridine moieties imparts a distinct reactivity and functionality, making it a valuable intermediate and building block in the synthesis of more complex molecules.[3][4]

This guide will explore the fundamental aspects of this compound, from its synthesis and physicochemical characteristics to its diverse applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of a compound is paramount for its effective application in research and development. This compound is typically encountered as a yellow to brown or white to off-white crystalline powder.[1][3] It is known to be hygroscopic and should be stored accordingly to maintain its integrity.[1]

| Property | Value | Source(s) |

| CAS Number | 5421-92-1 | [1][5] |

| Molecular Formula | C₁₀H₉ClN₂·HCl | [3][5] |

| Molecular Weight | 229.11 g/mol | [3][5] |

| Appearance | Yellow to brown or white to off-white crystalline powder | [1][3][6] |

| Melting Point | 150-160 °C (decomposes)[3], 166-170 °C (decomposes)[5][7], 170°C (decomposes)[6] | [3][5][6][7] |

| Purity | Typically ≥ 98% - 99% (HPLC) | [1][3] |

| Storage Conditions | Room temperature, in a cool, dry, and well-ventilated place under an inert atmosphere.[3][6] | [3][6] |

Synthesis and Mechanistic Insights

The most established method for synthesizing N-(4-Pyridyl)pyridinium chloride hydrochloride is the Koenigs and Greiner method, which involves the reaction of pyridine with thionyl chloride.[4] While the precise reaction intermediates have not been definitively established, it is proposed that one mole of thionyl chloride reacts with two moles of pyridine.[4][8] This intermediate is then further oxidized by thionyl chloride and subsequently solvolyzed by ethanol to yield the final product.[4][8]

Experimental Protocol: Synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride

This protocol is a generalized procedure based on established methods.[4][8]

Materials and Equipment:

-

Pyridine (dry)

-

Thionyl chloride

-

Ethanol (ice-cold, absolute)

-

Round-bottom flask with a dropping funnel and stirrer

-

Ice bath

-

Heating mantle

-

Vacuum distillation apparatus

-

Sintered glass funnel

-

Vacuum desiccator with a drying agent (e.g., phosphorus pentoxide)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place the desired amount of thionyl chloride. Cool the flask in an ice bath.

-

Addition of Pyridine: Slowly add dried pyridine to the cooled thionyl chloride with continuous stirring, maintaining a low temperature (e.g., 8-12°C).[4]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stand at room temperature for an extended period (e.g., 3 days), during which a color change from yellow to black is typically observed.[8]

-

Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.[8]

-

Workup: Cautiously add ice-cold ethanol to the cooled residue to react with any remaining thionyl chloride.[8] Add additional cold ethanol to precipitate the product.[8]

-

Isolation and Purification: Collect the resulting solid by suction filtration and wash it with several portions of ethanol.[8] The crude product can be further purified by recrystallization.

-

Drying and Storage: Dry the purified product in a vacuum desiccator over a suitable drying agent. Due to its deliquescent nature, it should be used immediately or stored in a moisture-free environment.[8]

Caption: Diverse applications of this compound.

Analytical Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is a standard method to assess the purity of the compound, with commercial grades often exceeding 98%. * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The spectra would show characteristic signals for the protons and carbons in the two distinct pyridine rings.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as causing skin and serious eye irritation. Hazard and Precautionary Statements:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [9][10]* Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands and face thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection). [6][10] * Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [6][10] * Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up). [6][10] * Disposal: P501 (Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations). [6][10] Personal Protective Equipment (PPE):

-

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. [6]* Skin Protection: Wear chemical-impermeable gloves and protective clothing. [6]* Respiratory Protection: Use in a well-ventilated area. If dust is generated, a suitable respirator should be worn.

Conclusion

This compound (CAS 5421-92-1) is a highly versatile and valuable compound for researchers and scientists in both academic and industrial settings. Its straightforward synthesis, coupled with its diverse reactivity, makes it an important building block in organic chemistry. For professionals in drug development, its role as a key intermediate in the synthesis of pharmaceuticals, and the potential of pyridinium-based scaffolds as enzyme inhibitors, highlights its significance in medicinal chemistry. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

- Organic Syntheses Procedure, N-(4-Pyridyl)pyridinium chloride hydrochloride.

- ChemicalBook, N-(4-Pyridyl)pyridinium chloride hydrochloride Chemical Safety Data Sheet.

- Chem-Impex, 1-(4-Pyridyl)pyridinium chloride hydrochloride.

- BenchChem, Application Notes and Protocols: Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine.

- MySkinRecipes, 1-(4-Pyridyl)pyridinium chloride hydrochloride.

- TCI Chemicals, 1-(4-Pyridyl)pyridinium Chloride Hydrochloride.

- Guidechem, CAS 5421-92-1 | 1-(4-Pyridyl)pyridinium chloride hydrochloride supply.

- Tokyo Chemical Industry (India) Pvt. Ltd., 1-(4-Pyridyl)pyridinium Chloride Hydrochloride.

- ChemicalBook, N-(4-Pyridyl)pyridinium chloride hydrochloride.

- TCI EUROPE N.V., 1-(4-Pyridyl)pyridinium Chloride Hydrochloride.

- Taylor & Francis Online, Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase.

- PubMed, Quaternary pyridinium salts: a review.

- ChemicalBook, N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1)IR1.

- An assessment of the toxicity of pyridinium chlorides and their biodegradation intermedi

- Fisher Scientific, SAFETY DATA SHEET.

- ResearchGate, Quaternary Pyridinium Salts: A Review | Request PDF.

- ResearchGate, Role of pyridines as enzyme inhibitors in medicinal chemistry.

- TCI Chemicals, SAFETY DATA SHEET.

- International Journal of Pharmaceutical Sciences, Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (No valid URL available)

- MDPI, Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts.

- Conier Chem&Pharma Limited, Buy n-(4-pyridyl)pyridinium chloride hydrochloride.

- Open Access Journals, Commentary on Pyridine Compounds & its Antimicrobial Activities.

- NCBI Bookshelf - NIH, HEALTH EFFECTS - Toxicological Profile for Pyridine.

- Organic Chemistry Frontiers (RSC Publishing), Pyridinium salts: from synthesis to reactivity and applications.

- ResearchGate, A review on the medicinal importance of pyridine derivatives.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (No valid URL available)

- PMC - NIH, Synthesis and Antimicrobial Activity of Some Pyridinium Salts.

- PubMed Central, Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance.

- The Royal Society of Chemistry, Electronic Supporting Information Are Pyridinium Ylides Radicals?.

- Filo, Problem 5 presents various spectroscopic data (IR, Mass, 13C NMR, 1H NMR)...

- Benchchem, 1-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the Spectral Analysis of N-(4-Pyridyl)pyridinium Chloride

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Introduction: The Structural and Chemical Context

N-(4-Pyridyl)pyridinium chloride, often found as its more stable hydrochloride salt, is a quaternary ammonium compound derived from 4,4'-bipyridine. Its structure features one permanently charged pyridinium ring linked to a neutral pyridine ring via a nitrogen-carbon bond. This unique electronic arrangement makes it a valuable precursor in the synthesis of various pharmaceuticals and a subject of interest in materials science.[2][3] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural verification.

The compound is typically synthesized via the reaction of pyridine with thionyl chloride, followed by an ethanol workup, a method established by Koenigs and Greiner.[2] This process yields the hydrochloride salt, a light-brown, crystalline powder that is known to be deliquescent and requires storage in a desiccated environment.[2]

Molecular Structure

The core structure is the 4-pyridin-1-ium-1-ylpyridine cation, balanced by chloride anions.

Caption: Structure of N-(4-Pyridyl)pyridinium chloride hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this molecule. Due to the compound's salt-like nature, a polar, aprotic solvent like Deuterium Oxide (D₂O) is the solvent of choice for analysis.[4] The following analysis is a prediction based on established chemical shift theory for pyridinium salts.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of N-(4-Pyridyl)pyridinium chloride hydrochloride in 0.6-0.7 mL of Deuterium Oxide (D₂O). Ensure the sample is fully dissolved.

-

Internal Standard: Use of an internal standard is optional. If required, a non-reactive standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used, defining its methyl proton signal as 0.00 ppm.[4] For ¹³C NMR, a small amount of methanol can be added, with its signal referenced to 49.50 ppm.[4]

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

Predicted ¹H NMR Spectrum (in D₂O)

The structure of the cation possesses a C₂ axis of symmetry, resulting in five unique proton environments. The most significant feature is the powerful deshielding effect of the positively charged pyridinium nitrogen, which withdraws electron density from the entire ring system. This effect causes all aromatic proton signals to appear at a high chemical shift (downfield), typically >8.0 ppm.[5]

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.2 - 9.4 | Doublet (d) | 2H | H-2', H-6' | α-protons to the cationic N⁺. Experience the strongest deshielding effect. |

| ~8.6 - 8.8 | Doublet (d) | 2H | H-2, H-6 | α-protons to the neutral N. Deshielded by proximity to the electron-deficient pyridinium ring. |

| ~8.4 - 8.6 | Triplet (t) | 1H | H-4' | γ-proton to the cationic N⁺. Significantly deshielded due to resonance participation. |

| ~8.1 - 8.3 | Triplet (t) | 2H | H-3', H-5' | β-protons to the cationic N⁺. Less deshielded than α and γ protons. |

| ~8.0 - 8.2 | Doublet (d) | 2H | H-3, H-5 | β-protons to the neutral N. Least deshielded aromatic protons. |

Predicted ¹³C NMR Spectrum (in D₂O)

The molecule has six unique carbon environments. Similar to the proton spectrum, the quaternary nitrogen causes a significant downfield shift in the carbon signals of the pyridinium ring. Aromatic carbons in pyridinium salts typically appear in the 125-155 ppm range.[6][7]

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C-4 | Attached to the pyridinium nitrogen; experiences strong inductive effects. |

| ~148 - 152 | C-2', C-6' | α-carbons to the cationic N⁺. Strongly deshielded. |

| ~145 - 148 | C-4' | γ-carbon to the cationic N⁺. Strongly deshielded. |

| ~142 - 145 | C-2, C-6 | α-carbons to the neutral N. Deshielded by the adjacent pyridinium ring. |

| ~128 - 132 | C-3', C-5' | β-carbons to the cationic N⁺. |

| ~124 - 128 | C-3, C-5 | β-carbons to the neutral N. Least deshielded carbons. |

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy provides critical information about the vibrational modes of the molecule's functional groups. The transition from the neutral 4,4'-bipyridine to the N-(4-Pyridyl)pyridinium salt induces notable changes in the spectrum, particularly in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Due to the compound's hygroscopic nature, the Potassium Bromide (KBr) pellet technique is recommended. Mix ~1-2 mg of the finely ground sample with ~100-200 mg of dry, IR-grade KBr.

-

Pellet Formation: Press the mixture in a die under high pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder first for automatic subtraction.

Interpretation of Key IR Absorption Bands

The IR spectrum can be interpreted by identifying characteristic group frequencies.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Appearance & Rationale |

| 3150 - 3000 | Aromatic C-H Stretch | Multiple sharp, medium-to-weak bands. Typical for sp² C-H bonds. |

| ~2800 - 2400 | N⁺-H Stretch | Broad, strong absorption. This is characteristic of the hydrochloride salt, where the proton is associated with the chloride ion and hydrogen-bonded to the neutral pyridine nitrogen. |

| 1640 - 1610 | C=C / C=N Ring Stretch | Strong, sharp band. Quaternization of the nitrogen alters the ring's aromaticity, often shifting this primary ring stretching mode to a higher frequency compared to neutral pyridine.[8] |

| 1550 - 1400 | C=C / C=N Ring Stretch | Multiple strong to medium bands. These complex vibrations are highly characteristic of the pyridinium ring system and are part of the spectral "fingerprint".[9] |

| 1220 - 1180 | C-N Stretch | Medium intensity. Corresponds to the stretching of the exocyclic C4-N1' bond. |

| 850 - 750 | C-H Out-of-Plane Bend | Strong bands, their exact position being indicative of the substitution pattern on the aromatic rings. |

Mass Spectrometry (MS) Analysis

As a pre-charged, non-volatile salt, Electrospray Ionization (ESI) is the ideal mass spectrometry technique for analyzing N-(4-Pyridyl)pyridinium chloride. ESI allows the intact cation to be transferred into the gas phase for mass analysis.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid to aid ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition (MS¹): Acquire a full scan mass spectrum in positive ion mode. The primary ion of interest will be the intact cation.

-

Acquisition (MS/MS): For structural confirmation, perform a tandem MS (MS/MS) experiment. Isolate the parent ion (m/z 157) in the first mass analyzer and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon). Scan the second mass analyzer to detect the resulting fragment ions.

Predicted ESI Mass Spectrum and Fragmentation Pathway

The analysis will focus on the N-(4-Pyridyl)pyridinium cation, [C₁₀H₉N₂]⁺.

-

Parent Ion (MS¹): The primary signal in the full scan spectrum will be the molecular cation at a mass-to-charge ratio (m/z) of 157.08 . This corresponds to the exact mass of the [C₁₀H₉N₂]⁺ species.

-

Fragmentation (MS/MS): The bond between the two pyridine rings is the most likely point of cleavage upon CID. The fragmentation of related bipyridinium salts suggests that the charge can be retained by either fragment, although some pathways are more favorable.[10] The Electron Ionization (EI) spectrum of the neutral parent, 4,4'-bipyridine, shows a very stable molecular ion at m/z 156, indicating the robustness of the bipyridine framework.[11]

Caption: Proposed ESI-MS/MS fragmentation of the N-(4-Pyridyl)pyridinium cation.

Table of Predicted Fragments:

| m/z | Proposed Structure | Formula | Notes |

| 157 | Intact Cation | [C₁₀H₉N₂]⁺ | The base peak in the MS¹ spectrum and the parent ion for MS/MS. |

| 78 | Pyridyl Cation | [C₅H₄N]⁺ | A likely major fragment resulting from the cleavage of the inter-ring C-N bond. |

Conclusion

The spectral characterization of N-(4-Pyridyl)pyridinium chloride hydrochloride is defined by the strong electronic influence of its quaternary nitrogen center. This guide provides a predictive but scientifically grounded framework for interpreting its NMR, IR, and MS data. In NMR, all signals are expected in the downfield aromatic region, with protons alpha to the cationic nitrogen being the most deshielded. The IR spectrum is characterized by prominent pyridinium ring vibrations between 1400-1640 cm⁻¹. Finally, ESI-Mass Spectrometry should reveal a clear parent cation at m/z 157, which can be fragmented for further structural verification. These spectral signatures provide a definitive fingerprint for the identification and quality assessment of this important chemical intermediate.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. University of British Columbia, Department of Chemistry.

- 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS). (n.d.). The Royal Society of Chemistry.

- ChemicalBook. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1H NMR.

- ResearchGate. (n.d.). Investigation of 1,1′-disubstituted 4,4′-bipyridinium salts by various mass spectrometry techniques. Request PDF.

- ResearchGate. (n.d.). 13C NMR chemical shifts (ppm from CDCl3, δ = 77.00) of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters (3a-3d) and 3α-(2,6-dichlorophenylcarboxy) bile acid methyl esters (4a-4d).

- ChemicalBook. (n.d.). 4,4'-Bipyridine(553-26-4)IR1.

- Organic Syntheses Procedure: N-(4-Pyridyl)pyridinium chloride hydrochloride. (n.d.).

- NIST. (n.d.). 4,4'-Bipyridine IR Spectrum. NIST Chemistry WebBook.

- ACS Omega. (2024). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research.

- ACS Publications. (1973). Thionyl chloride-pyridine chemistry. Synthesis and reactions of N-.alpha.-styrylpyridinium salts. The Journal of Organic Chemistry.

- NIH. (n.d.). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors.

- ResearchGate. (2021). Chemical shifts and assignments of main peaks in the 1H NMR spectra of....

- ResearchGate. (n.d.). FTIR spectra of [Zn(4,4'-bipy)Cl2]∞ sample.

- SpectraBase. (n.d.). 4,4'-Bipyridyl - Optional[FTIR] - Spectrum.

- PubChem. (n.d.). Pyridinium chloride. NIH.

- ChemicalBook. (2025). N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1.

- ACS Publications. (2009). Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones. Organic Letters.

- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- 13C NMR spectroscopy • Chemical shift. (n.d.).

- PubChem. (n.d.). 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride. NIH.

- The Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.). 1-(4-Pyridyl)pyridinium chloride 85 , technical grade 5421-92-1.

- NMR Solvent D

- ChemicalBook. (n.d.). 4,4'-Bipyridine(553-26-4) 1H NMR spectrum.

- Santa Cruz Biotechnology. (n.d.). 1-(4-Pyridyl)pyridinium chloride hydrochloride | CAS 5421-92-1.

- MassBank. (n.d.). msbnk-casmi_2016-sm813501.

- SpectraBase. (n.d.). 1-(4-pyridyl)pyridinium chloride.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- The Role of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride in Synthesis. (n.d.).

- PMC. (n.d.). 4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV)

- ResearchGate. (2000).

- NIST. (n.d.). 4,4'-Bipyridine Mass Spectrum. NIST Chemistry WebBook.

- ResearchGate. (n.d.). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts.

- Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Synthesis of 4,4'-di(mercaptomethylthio)

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bhu.ac.in [bhu.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4,4'-Bipyridine [webbook.nist.gov]

The Solubility Profile of 4-Pyridylpyridinium Chloride: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Pyridylpyridinium chloride in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers a qualitative solubility profile, and provides a detailed experimental protocol for its determination.

Introduction: The Significance of this compound in Scientific Research

This compound, also known as 1-(4-Pyridyl)pyridinium chloride hydrochloride, is a versatile heterocyclic organic salt.[1][2] Its unique molecular architecture, featuring a positively charged pyridinium ring, makes it a valuable intermediate and building block in a multitude of applications. In the pharmaceutical sector, it serves as a key precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] Furthermore, its utility extends to organic synthesis, where it functions as a reagent and catalyst, and to materials science for the development of ionic liquids and coordination complexes.[1]

The solubility of this compound in various organic solvents is a critical parameter that dictates its utility and application. Proper solvent selection is paramount for reaction kinetics, purification, formulation, and ultimately, the successful implementation of this compound in research and development. This guide aims to provide a thorough understanding of its solubility characteristics to aid scientists in optimizing their experimental designs.

Theoretical Framework: Understanding the Solubility of an Ionic Salt in Organic Media

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is fundamentally based on the intermolecular forces between the solute and solvent molecules. As an ionic salt, the solubility of this compound is primarily dictated by its ability to dissociate into its constituent ions and the subsequent solvation of these ions by the solvent molecules.

Several key factors influence this process:

-

Polarity of the Solvent: this compound is a polar, ionic compound. Therefore, it will exhibit greater solubility in polar solvents that can effectively solvate the pyridinium cation and the chloride anion. Polar protic solvents, such as alcohols, can form hydrogen bonds with the chloride anion and interact favorably with the cation. Polar aprotic solvents, like acetone or acetonitrile, can also solvate the ions through dipole-dipole interactions.

-

Lattice Energy: The strength of the electrostatic forces holding the ions together in the crystal lattice must be overcome by the energy released during solvation. The bulky and asymmetric nature of the pyridinium cation can lead to a less efficient packing in the crystal lattice, resulting in a lower lattice energy compared to simple inorganic salts.[3] This lower lattice energy generally contributes to a higher solubility in organic solvents.[3]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of this compound. The chloride anion is a hydrogen bond acceptor, while the pyridinium cation can participate in certain hydrogen bonding interactions.

-

Hygroscopicity and Deliquescence: this compound is known to be hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere, which can significantly affect its apparent solubility and handling.[4] The presence of water can increase its solubility in many organic solvents.

Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Highly Soluble | Strong hydrogen bonding and high polarity effectively solvate the ions. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Soluble to Moderately Soluble | High dipole moments allow for effective ion-dipole interactions. Studies on other pyridinium salts show a wide solubility range in acetonitrile (0.3 to 2.1 M).[5] |

| Low Polarity | Dichloromethane, Chloroform | Sparingly Soluble to Insoluble | Insufficient polarity to overcome the lattice energy and effectively solvate the ions. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | Lack of significant intermolecular forces to interact with the ionic solute. Pyridinium chloride is noted to be insoluble in diethyl ether. |

Experimental Determination of Solubility

The hygroscopic nature of this compound necessitates careful experimental design to obtain accurate solubility data. The following protocol outlines a reliable method for both qualitative and quantitative determination.

Materials and Equipment

-

This compound (ensure purity and proper storage)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Inert gas (e.g., nitrogen or argon) supply and Schlenk line (recommended)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (if possible, to minimize moisture absorption), add an excess amount of this compound to a pre-weighed vial.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the desired anhydrous organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation and moisture ingress.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle. For finer suspensions, centrifugation may be necessary to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Construct a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound can be further understood by examining the interplay of various molecular and environmental factors.

Caption: Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its ionic nature and the characteristics of the solvent. While it is generally soluble in polar organic solvents, its hygroscopicity presents a significant consideration for both its application and the experimental determination of its solubility. The theoretical framework and experimental protocol provided in this guide offer a robust foundation for researchers to effectively utilize this compound in their work and to accurately determine its solubility in various solvent systems. A thorough understanding of these principles will undoubtedly facilitate advancements in the diverse fields where this important compound is employed.

References

-

Hengesbach, C., et al. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Nature Chemistry, 15, 1365–1373. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

-

Grokipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Pyridylpyridinium Chloride

Abstract

This technical guide provides a detailed examination of the thermal stability and decomposition profile of 4-Pyridylpyridinium chloride, a compound of interest in synthetic chemistry and drug development. The document synthesizes available data with established principles of thermal analysis and reaction mechanisms to offer a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry. Key thermal events are quantified, potential decomposition pathways are elucidated, and robust analytical methodologies for characterization are presented in detail. This guide is structured to provide not only established factual data but also the scientific rationale behind the experimental approaches, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound, often encountered as its hydrochloride salt, N-(4-Pyridyl)pyridinium chloride hydrochloride, is a heterocyclic organic salt. Its structure, featuring two linked pyridine rings with a positive charge delocalized across one of them, makes it a valuable intermediate in a variety of chemical transformations. In the realm of drug development, pyridinium moieties are incorporated into various pharmacologically active molecules, influencing their solubility, stability, and biological activity.

A thorough understanding of the thermal stability of such compounds is paramount for several reasons:

-

Drug Development and Formulation: The thermal stability profile dictates acceptable conditions for manufacturing, processing, and storage of active pharmaceutical ingredients (APIs). Uncontrolled decomposition can lead to loss of potency and the formation of potentially toxic impurities.

-

Process Safety: Exothermic decomposition events can pose significant safety hazards in a laboratory or manufacturing setting. Characterizing the onset temperature and energy release of decomposition is critical for risk assessment and the design of safe operating procedures.

-

Synthetic Chemistry: For its use as a chemical intermediate, knowledge of its thermal limits is essential to prevent degradation during thermally-driven reactions, thereby ensuring reaction efficiency and product purity.

This guide will delve into the critical aspects of the thermal behavior of this compound, providing a foundational understanding for its safe and effective application.

Thermal Analysis: Characterizing Stability and Transitions

The thermal properties of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the energetics of thermal events, respectively.

Key Thermal Events

Available data indicates that this compound exhibits limited thermal stability, with decomposition occurring concurrently with melting.[1]

| Parameter | Value | Technique | Reference |

| Melting Point | 166-170 °C (with decomposition) | Capillary Method | [2] |

| Onset of Decomposition | Approx. 160-170 °C | TGA (inferred) | N/A |

Note: The onset of decomposition is inferred to be close to the melting point, as is common for substances that decompose upon melting. Precise onset temperature would be determined from the TGA curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA experiment would reveal the temperature at which mass loss begins, the rate of mass loss, and the total mass lost during decomposition. A typical TGA curve would be expected to show a sharp decrease in mass in the range of 160-200 °C.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would display an endothermic peak corresponding to its melting, which would likely be immediately followed by or overlap with an exothermic peak representing the decomposition process. The integration of the exothermic peak provides a quantitative measure of the heat of decomposition.

Proposed Decomposition Pathways

Potential Decomposition Mechanisms

The decomposition of N-arylpyridinium salts can be complex. For this compound, the following pathways are proposed:

-

Ring Opening and Fragmentation: The pyridinium ring is susceptible to nucleophilic attack, which can be initiated by the chloride counter-ion at elevated temperatures. This can lead to ring-opening, followed by a cascade of fragmentation reactions to yield smaller, volatile molecules.

-

Intermolecular Reactions: At elevated temperatures, intermolecular reactions between pyridinium moieties can occur, potentially leading to polymerization or the formation of char.

-

Elimination Reactions: Depending on the specific conditions, elimination reactions could lead to the formation of various unsaturated species.

The following diagram illustrates a generalized concept for the initial stages of thermal decomposition.

Caption: High-level overview of the thermal decomposition of this compound.

Experimental Protocols for Thermal Characterization

To ensure the scientific integrity and reproducibility of thermal stability studies, the following detailed protocols are provided.

Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal stability and decomposition profile of this compound using TGA.

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Apparatus:

-

Thermogravimetric Analyzer

-

High-purity nitrogen or argon gas supply

-

Analytical balance (readable to 0.01 mg)

-

Platinum or alumina sample pans

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas (nitrogen or argon) to a flow rate of 20-50 mL/min.

-

Equilibrate the furnace at a starting temperature of 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 300 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which a significant deviation from the baseline mass is observed.

-

Calculate the percentage of mass loss at different temperature intervals.

-

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol details the procedure for identifying thermal transitions such as melting and decomposition, and for quantifying the associated heat flow.

Objective: To determine the melting point and the enthalpy of decomposition.

Apparatus:

-

Differential Scanning Calorimeter

-

High-purity nitrogen or argon gas supply

-

Aluminum or hermetically sealed sample pans

-

Crimper for sealing pans

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a DSC pan.

-

Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Set the purge gas (nitrogen or argon) to a flow rate of 20-50 mL/min.

-

Equilibrate the cell at a starting temperature of 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 300 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and determine the peak temperature of the endotherm corresponding to melting.

-

Identify and integrate the area of the exotherm corresponding to decomposition to determine the enthalpy of decomposition (ΔHdecomp).

-

Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed to identify the volatile and semi-volatile products of thermal decomposition.[3][4]

Objective: To identify the chemical structures of the decomposition products.

Apparatus:

-

Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

-

High-purity helium carrier gas

-

Sample cups for pyrolysis

Procedure:

-

Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Insert the sample cup into the pyrolysis unit.

-

Rapidly heat the sample to a temperature above its decomposition point (e.g., 250 °C). The pyrolysis can be performed at different temperatures to investigate the evolution of products.

-

-

GC Separation:

-

The volatile decomposition products are swept by the helium carrier gas into the GC column.

-

A suitable temperature program for the GC oven is used to separate the individual components of the decomposition mixture. A typical program might start at 40 °C and ramp up to 280 °C.

-

-

MS Detection and Analysis:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

The obtained mass spectra are compared to spectral libraries (e.g., NIST) to identify the chemical structures of the decomposition products.

-

Caption: Experimental workflow for Py-GC-MS analysis of decomposition products.

Conclusion and Recommendations

This compound is a thermally sensitive compound with a decomposition temperature in the range of 166-170 °C. For applications in drug development and synthetic chemistry, it is crucial to maintain temperatures well below this threshold to prevent degradation and the formation of impurities. The use of TGA and DSC is essential for routine quality control and for establishing safe operating limits. For a more in-depth understanding of the degradation pathways and to identify potential toxic byproducts, Py-GC-MS is the recommended analytical technique. The protocols and information presented in this guide provide a robust framework for the thermal characterization of this compound, enabling its safe and effective use in research and development.

References

-

Organic Syntheses Procedure, A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]

-

EAG Laboratories, Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Available at: [Link]

-

Environmental Molecular Sciences Laboratory, Pyrolysis Gas Chromatography-Mass Spectrometry. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5421-92-1 CAS MSDS (N-(4-Pyridyl)pyridinium chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 4. Request Rejected [emsl.pnnl.gov]

The Electrochemical Landscape of 4-Pyridylpyridinium Chloride: A Technical Guide for Researchers

Foreword: Unveiling the Redox Personality of a Versatile Heterocycle

In the realm of pharmaceutical development and advanced materials science, a deep understanding of a molecule's electrochemical behavior is paramount. It dictates not only its potential applications in redox-sensitive environments but also provides critical insights into its reactivity, stability, and mechanistic pathways. This guide offers an in-depth exploration of the electrochemical characteristics of 4-Pyridylpyridinium chloride, a heterocyclic salt of significant interest. While direct, comprehensive electrochemical studies on this specific molecule are not extensively documented in publicly available literature, this paper synthesizes established principles from closely related bipyridinium and N-aryl pyridinium systems to project and analyze its expected behavior. By grounding our discussion in the solid foundation of analogous compounds, we aim to provide a robust and scientifically sound framework for researchers and drug development professionals.

Structural and Electronic Considerations: The Foundation of Redox Activity

This compound possesses a unique structural motif: a pyridinium ring linked at the 4-position to a pyridine ring. This arrangement creates a π-deficient cationic pyridinium system directly conjugated to a π-rich pyridine ring, establishing an inherent electronic asymmetry that is central to its electrochemical personality. The positively charged nitrogen atom in the pyridinium ring acts as a potent electron-withdrawing group, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This fundamental electronic feature predisposes the molecule to undergo reductive electrochemical processes.

The Expected Electrochemical Behavior: A Two-Step Reduction Pathway